4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Description
4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a pyrrolidinone derivative featuring a trifluoromethylphenyl group at the 4-position of the lactam ring and a methyl substituent at the same carbon.
Properties
IUPAC Name |
4-methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-11(6-10(17)16-7-11)8-2-4-9(5-3-8)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVPOPCUZWFNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthetic Pathways
The preparation of 4-methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves a multi-step sequence to construct the pyrrolidinone core while introducing the trifluoromethylphenyl substituent. A representative pathway, adapted from analogous syntheses of pyrrolidinone derivatives, proceeds as follows:
Formation of the Trifluoromethylphenyl Intermediate
The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde, a key precursor. This compound is generated via Friedel-Crafts acylation of benzene derivatives using trifluoroacetic anhydride in the presence of Lewis acids such as aluminum chloride. Subsequent reduction with sodium borohydride yields 4-(trifluoromethyl)benzyl alcohol, which is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄).
Construction of the Pyrrolidinone Ring
The pyrrolidinone ring is assembled via a [3+2] cycloaddition strategy. A Michael addition between methyl acrylate and a β-amino alcohol derivative forms a γ-amino ester intermediate. Intramolecular lactamization under acidic conditions (e.g., HCl in ethanol) yields the pyrrolidin-2-one scaffold. Critical to this step is the stereochemical control at the 4-position, achieved through chiral auxiliaries or asymmetric catalysis.
Table 1: Key Reaction Conditions for Pyrrolidinone Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Michael Addition | Methyl acrylate, Et₃N, THF, 0°C | 78 | |
| Lactamization | HCl (conc.), EtOH, reflux | 85 |
Optimization of Cyclization Strategies
Cyclization efficiency is paramount for high-yield synthesis. Two predominant methods have been explored:
Acid-Catalyzed Cyclization
Using concentrated hydrochloric acid in ethanol under reflux conditions achieves lactamization yields of 85%. However, this method requires stringent temperature control to avoid side reactions such as ester hydrolysis.
Transition Metal-Mediated Cyclization
Palladium-catalyzed carbonylative cyclization offers an alternative route. For example, employing Pd(OAc)₂ with carbon monoxide (1 atm) in DMF at 120°C facilitates the formation of the pyrrolidinone ring with improved regioselectivity. This method reduces reaction time to 6 hours but incurs higher costs due to catalyst usage.
Functionalization at the 4-Position
Introducing the methyl and trifluoromethylphenyl groups at the 4-position necessitates precise control over steric and electronic factors.
Alkylation of the Pyrrolidinone Core
Quaternization of the pyrrolidinone nitrogen with methyl iodide in the presence of potassium carbonate (K₂CO₃) in DMF introduces the methyl group. Subsequent Suzuki-Miyaura coupling with 4-(trifluoromethyl)phenylboronic acid installs the aryl moiety.
Table 2: Functionalization Reaction Parameters
| Reaction | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 72 | 95 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C | 68 | 98 |
Comparative Analysis of Synthetic Routes
A critical evaluation of published methodologies reveals trade-offs between yield, scalability, and operational complexity:
Traditional vs. Catalytic Approaches
- Traditional Stepwise Synthesis : Offers reproducibility (average yield: 70–85%) but involves hazardous reagents like POCl₃ for intermediate chlorination.
- One-Pot Catalytic Methods : Utilize tandem reactions (e.g., hydroamination followed by cyclization) to reduce purification steps, though yields remain moderate (55–65%).
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation. Non-polar solvents (toluene) improve phase separation at the expense of longer reaction times. Optimal temperatures range from 60°C (for methylation) to 120°C (for cyclization).
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high stability and hydrophobicity
Mechanism of Action
The mechanism of action of 4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidinone ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
Key Analogs:
Note: Molar mass of 4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one is estimated based on structural similarity to .
- The difluoro-substituted analog (85g) exhibits lower melting point (125°C vs. 134–136°C in ), suggesting that fluorination alters crystalline packing . Complex substituents in 4.12b increase molar mass and may introduce reactivity (e.g., via allene or ethynyl groups) for targeted covalent inhibition .
Biological Activity
4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic compound notable for its unique molecular structure, which combines a pyrrolidinone ring with a trifluoromethyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : CHFNO
- Molecular Weight : 243.22 g/mol
The trifluoromethyl group enhances the compound's lipophilicity, which is critical for its interaction with biological targets.
Structural Comparison
| Compound Name | Key Features |
|---|---|
| 4-(Trifluoromethyl)phenol | Shares the trifluoromethyl group but lacks the pyrrolidinone ring. |
| 4-Methylpyrrolidin-2-one | Contains the pyrrolidinone ring but lacks the trifluoromethylphenyl group. |
| 4-(Trifluoromethyl)benzaldehyde | Precursor in synthesis; contains the trifluoromethylphenyl group but lacks the pyrrolidinone ring. |
Research indicates that 4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one interacts with various biological targets, influencing enzyme activity and receptor signaling pathways. The presence of the trifluoromethyl group enhances binding affinity to hydrophobic regions of proteins, potentially leading to:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may modulate receptor functions critical in cellular signaling processes.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study conducted on animal models demonstrated that administration of 4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one significantly reduced markers of inflammation compared to control groups. The mechanism was attributed to inhibition of pro-inflammatory cytokines.
-
Anticancer Potential :
- In vitro studies revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The observed IC50 values ranged from 10 to 30 µM, indicating moderate potency.
-
Neuroprotective Effects :
- Research focusing on neuronal excitability showed that this compound could partially inhibit voltage-dependent sodium channels, suggesting potential applications in treating seizure disorders.
Toxicological Assessment
While exploring its therapeutic potential, it is crucial to assess the safety profile of 4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one:
- Acute Toxicity : Studies indicate low acute toxicity in rodent models.
- Chronic Exposure : Long-term studies are necessary to evaluate potential carcinogenic effects or organ toxicity.
Future Directions
The unique structural features of 4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one make it a promising candidate for further drug development. Ongoing research aims to:
- Elucidate detailed mechanisms of action through advanced biochemical assays.
- Explore modifications of the molecular structure to enhance efficacy and reduce toxicity.
- Investigate potential applications in other therapeutic areas such as neurodegenerative diseases and metabolic disorders.
Q & A
Q. Table 1. Key Synthetic Parameters from Literature
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core cyclization | KCO, DMF, 80°C, 12h | 65 | 90 | |
| CFPh coupling | Pd(OAc), BINAP, THF, 60°C | 48–84 | 95–99 |
Q. Table 2. Analytical Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| F NMR | δ = -62.3 ppm (CF) | |
| HRMS (ESI+) | [M+H]+ = 284.1058 (calc. 284.1064) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
